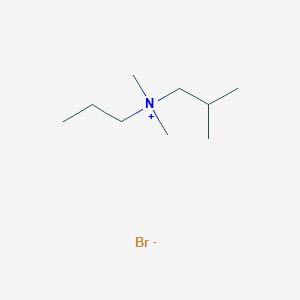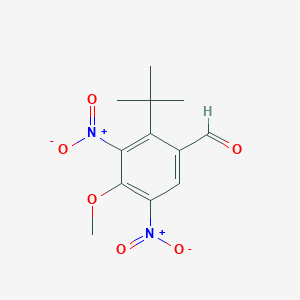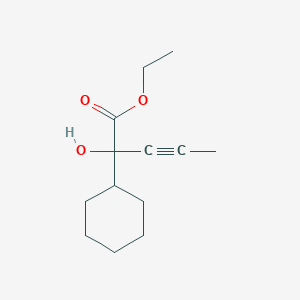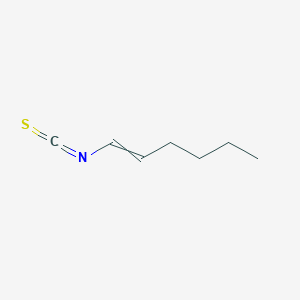
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their positively charged nitrogen atom, which is bonded to four organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide can be synthesized through a one-pot synthesis route followed by anion exchange using resin . The process involves the reaction of 1-bromopropane with dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 70°C for 72 hours, then cooled and filtered. The filtrate is evaporated, and the product is washed with diethyl ether and recrystallized from dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethylformamide.
Redox Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.
Scientific Research Applications
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-N-propylpropan-1-aminium bromide involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N-propylpropan-1-aminium chloride: Similar structure but with a chloride ion instead of bromide.
N,N,N-Trimethyl-2-propen-1-aminium: Another quaternary ammonium compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide is unique due to its specific alkyl group arrangement and bromide ion, which confer distinct chemical properties and reactivity compared to other quaternary ammonium compounds. Its ability to undergo various substitution reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industry .
Properties
CAS No. |
92623-29-5 |
|---|---|
Molecular Formula |
C9H22BrN |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
dimethyl-(2-methylpropyl)-propylazanium;bromide |
InChI |
InChI=1S/C9H22N.BrH/c1-6-7-10(4,5)8-9(2)3;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SAMNQUPPYUHSAD-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)CC(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)



